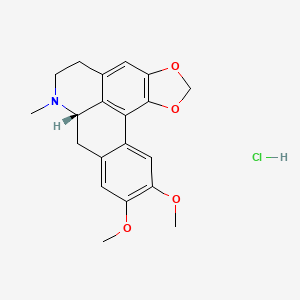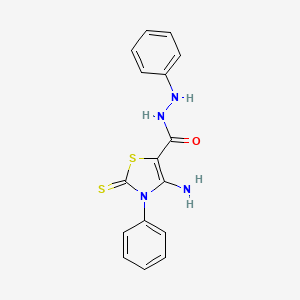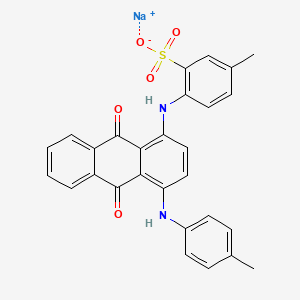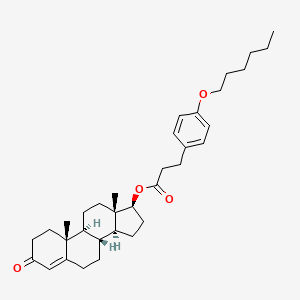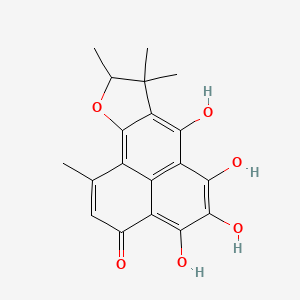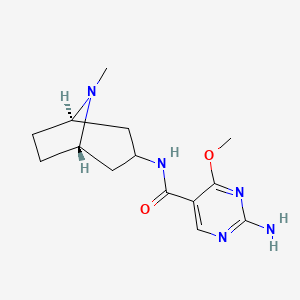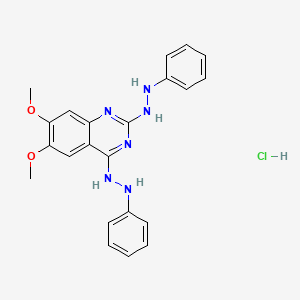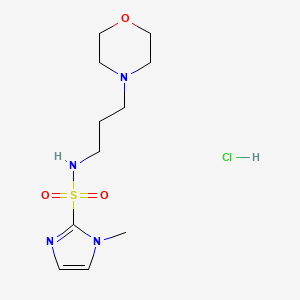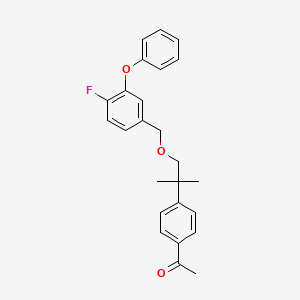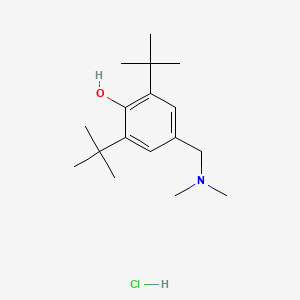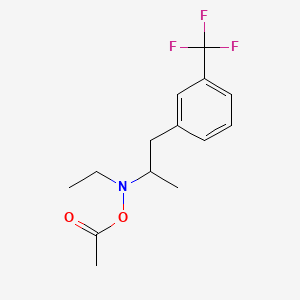
N,N'-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of thiazole rings and an ethanediamine backbone, making it a versatile compound in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of 4,5-dihydro-5-methyl-2-thiazolylamine with 1,2-dibromoethane under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The ethanediamine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets. The thiazole rings can interact with metal ions, forming stable complexes that can modulate biological pathways. The ethanediamine backbone allows for the formation of hydrogen bonds and other interactions with biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
N,N’-Bis(2-pyridylmethyl)-1,2-ethanediamine: Similar structure but with pyridine rings instead of thiazole rings.
N,N’-Bis(4-methyl-2-thiazolyl)-1,2-ethanediamine: Similar structure but with different substitution on the thiazole rings.
Uniqueness: N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride is unique due to the presence of 4,5-dihydro-5-methyl-2-thiazolyl groups, which impart distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial activity set it apart from other similar compounds.
Propiedades
Número CAS |
111915-70-9 |
|---|---|
Fórmula molecular |
C10H20Cl2N4S2 |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
N,N'-bis(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H18N4S2.2ClH/c1-7-5-13-9(15-7)11-3-4-12-10-14-6-8(2)16-10;;/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14);2*1H |
Clave InChI |
FZZYRLGZJJTFIM-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C(S1)NCCNC2=NCC(S2)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


